molecular formula C11H12O3 B2946425 (2R)-2-(2,3-Dihydro-1-benzofuran-3-yl)propanoic acid CAS No. 2248213-28-5

(2R)-2-(2,3-Dihydro-1-benzofuran-3-yl)propanoic acid

Cat. No. B2946425
CAS RN: 2248213-28-5
M. Wt: 192.214
InChI Key: DRRGEMCHWTVDMW-YOXFSPIKSA-N
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Description

(2R)-2-(2,3-Dihydro-1-benzofuran-3-yl)propanoic acid, commonly known as DBPA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. DBPA is a chiral molecule and is known for its biological activity, which makes it a promising candidate for drug development.

Mechanism Of Action

The exact mechanism of action of DBPA is not yet fully understood. However, it is believed that DBPA exerts its biological activity by interacting with specific receptors in the body, such as the GABA receptor and the NMDA receptor. DBPA has been shown to enhance the activity of the GABA receptor, which results in the inhibition of neuronal activity and the reduction of seizures. DBPA has also been shown to inhibit the activity of the NMDA receptor, which results in the reduction of pain and inflammation.
Biochemical and Physiological Effects:
DBPA has been shown to exhibit various biochemical and physiological effects. DBPA has been shown to reduce seizures in animal models of epilepsy, which suggests its potential as an anticonvulsant drug. DBPA has also been shown to reduce pain and inflammation in animal models of arthritis and neuropathic pain, which suggests its potential as an analgesic and anti-inflammatory drug. DBPA has also been shown to exhibit antioxidant and neuroprotective effects, which suggest its potential as a neuroprotective agent.

Advantages And Limitations For Lab Experiments

DBPA has several advantages for lab experiments. DBPA is a chiral molecule, which makes it a useful tool for the study of chiral recognition and enantioselective reactions. DBPA is also readily available and relatively inexpensive, which makes it a convenient starting material for the synthesis of various organic compounds. However, DBPA has some limitations for lab experiments. DBPA is not very soluble in water, which makes it difficult to work with in aqueous solutions. DBPA is also sensitive to heat and light, which can cause degradation and loss of activity.

Future Directions

There are several future directions for the study of DBPA. One direction is the development of new drugs based on DBPA. DBPA has shown promising results as an anticonvulsant, analgesic, and anti-inflammatory drug, and further studies are needed to explore its potential in these areas. Another direction is the study of the mechanism of action of DBPA. The exact mechanism of action of DBPA is not yet fully understood, and further studies are needed to elucidate its mode of action. Another direction is the study of the biochemical and physiological effects of DBPA. DBPA has shown various effects on the body, and further studies are needed to explore its potential as a neuroprotective agent and in other areas. Finally, another direction is the development of new synthetic methods for DBPA. DBPA is a useful starting material for the synthesis of various organic compounds, and further studies are needed to develop new synthetic methods for its preparation.

Synthesis Methods

DBPA can be synthesized using various methods, such as the Diels-Alder reaction, the Grignard reaction, and the Friedel-Crafts reaction. The Diels-Alder reaction involves the reaction between a diene and a dienophile, which results in the formation of a cyclic compound. The Grignard reaction involves the reaction between an organic halide and a magnesium reagent, which results in the formation of a new carbon-carbon bond. The Friedel-Crafts reaction involves the reaction between an arene and an acyl halide, which results in the formation of an aromatic ketone.

Scientific Research Applications

DBPA has been extensively studied for its potential applications in various fields, such as drug development, material science, and organic synthesis. DBPA has been shown to exhibit anticonvulsant, analgesic, and anti-inflammatory activities, which make it a promising candidate for the development of new drugs. DBPA has also been used as a building block in the synthesis of various organic compounds, such as chiral ligands and natural products.

properties

IUPAC Name

(2R)-2-(2,3-dihydro-1-benzofuran-3-yl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O3/c1-7(11(12)13)9-6-14-10-5-3-2-4-8(9)10/h2-5,7,9H,6H2,1H3,(H,12,13)/t7-,9?/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRRGEMCHWTVDMW-YOXFSPIKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1COC2=CC=CC=C12)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1COC2=CC=CC=C12)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2R)-2-(2,3-Dihydro-1-benzofuran-3-yl)propanoic acid

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